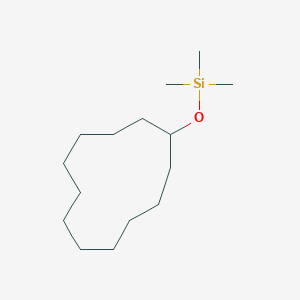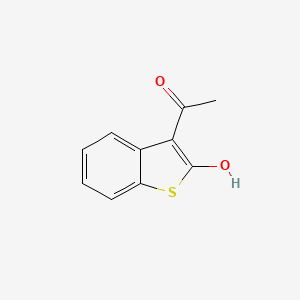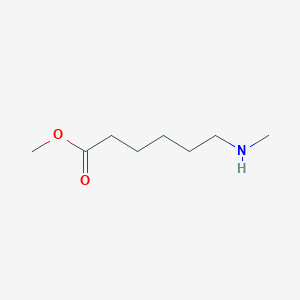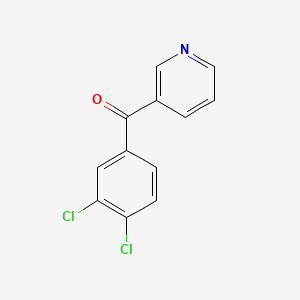
2-(2-二乙氧基膦酸基乙基)异吲哚-1,3-二酮
描述
“2-(2-Diethoxyphosphorylethyl)isoindole-1,3-dione” is a chemical compound with the molecular formula C14H18NO5P. It is a type of isoindoline-1,3-dione derivative , which are known to be important in medicinal chemistry .
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives has been documented in various studies . They are usually synthesized by the condensation of a phthalic anhydride with primary amines . Other methods include the formation of two C–C bonds via consecutive activation of four C–H bonds in the reaction of maleimides/maleic anhydride with styrenes .Molecular Structure Analysis
Isoindoline-1,3-dione derivatives, including “2-(2-Diethoxyphosphorylethyl)isoindole-1,3-dione”, are widespread structural motifs in a plethora of different natural products . They are multifunctionalized and can have complex and variable structures .Chemical Reactions Analysis
The overall transformation involved in the synthesis of isoindoline-1,3-dione derivatives includes the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis
The physicochemical properties of new phthalimides, a group that “2-(2-Diethoxyphosphorylethyl)isoindole-1,3-dione” belongs to, were determined on the basis of Lipiński’s rule .科学研究应用
药理学潜力
异吲哚-1,3-二酮衍生物的研究揭示了其在药理学应用中的潜力。具体来说,对 4-甲氧基-1H-异吲哚-1,3(2H)-二酮衍生物(与 2-(2-二乙氧基膦酸基乙基)异吲哚-1,3-二酮密切相关)的研究已经证明了其重要的特性。这些化合物已被评估其对磷酸二酯酶 10A (PDE10A) 的抑制作用和对血清素受体 (5-HT1A 和 5-HT7) 的亲和力,表明了潜在的抗精神病应用。特别是化合物 18 在体外表现出有效的抑制作用,并在精神分裂症的行为模型中对其安全性及潜在的抗精神病特性进行了评估(Czopek 等人,2020)。
合成方法
异吲哚-1,3-二酮类似物的合成对于探索其应用至关重要。已经开发出合成多取代异吲哚-1,3-二酮的新方法。这些过程涉及像 2-乙基-5-羟基-3a,4,5,7a-四氢异吲哚-1,3-二酮这样的起始材料,通过环氧化、羟基化和乙酰化等反应得到各种衍生物。合成的化合物已经使用 X 射线衍射等技术进行了表征,证实了它们的结构并扩大了可获得的异吲哚-1,3-二酮衍生物的范围(Tan 等人,2014)。
抗癌活性
异吲哚-1,3(2H)-二酮衍生物已证明具有多种抗癌活性。已经广泛研究了不同取代基对这些化合物的影响,结果表明某些衍生物对癌细胞(如 HeLa、C6 和 A549)表现出更高的细胞毒性。具有叔丁基二苯基甲硅醚和叠氮基等特定取代基的化合物显示出有希望的结果,突出了结构变异在确定抗癌功效中的重要性。这些发现表明这些衍生物作为替代化疗药物的潜力(Tan 等人,2020)。
酶抑制
已经研究了异吲哚-1,3-二酮衍生物对黄嘌呤氧化酶 (XO) 的抑制作用。这些化合物,特别是 N-苯基异吲哚-1,3-二酮衍生物,已显示出显着的黄嘌呤氧化酶抑制活性。这表明它们有可能用于治疗与 XO 活性相关的疾病,如痛风。分子对接研究提供了这些化合物与 XO 相互作用机制的见解,为进一步的药物开发提供了基础(Gunduğdu 等人,2020)。
亲电加成和缩合
对异吲哚-1,3-二酮衍生物的化学反应的研究拓展了它们的用途。对亚烷基膦和它们与异吲哚-1,3-二酮衍生物的反应的研究产生了一系列单烯烃。这些产物已经进一步还原为异吲哚,证明了这些化合物在化学合成中的多功能性。这项研究不仅提供了对异吲哚-1,3-二酮化学的宝贵见解,还为创造具有潜在应用的不同衍生物开辟了新途径(Abdou 等人,2012)。
作用机制
属性
IUPAC Name |
2-(2-diethoxyphosphorylethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18NO5P/c1-3-19-21(18,20-4-2)10-9-15-13(16)11-7-5-6-8-12(11)14(15)17/h5-8H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYFOIPYVGDPHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCN1C(=O)C2=CC=CC=C2C1=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60291851 | |
| Record name | 2-(2-diethoxyphosphorylethyl)isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Diethoxyphosphorylethyl)isoindole-1,3-dione | |
CAS RN |
62514-90-3 | |
| Record name | NSC78723 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78723 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-diethoxyphosphorylethyl)isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

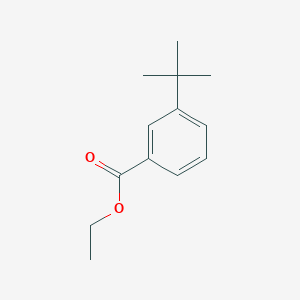


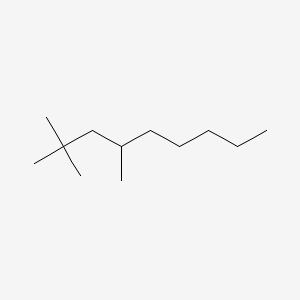
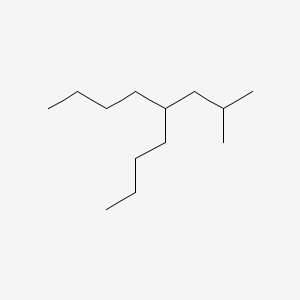

![2-Benzhydryl-1-phenyl-1H-benzo[d]imidazole](/img/structure/B3054863.png)
